tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate
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Overview
Description
tert-Butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate is a complex organic compound that features a tert-butyl ester group, a fluorophenyl group, and a methanesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these steps include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) for esterification reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include TBHP for oxidation and DCC/DMAP for esterification .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP can lead to the formation of tert-butyl peresters .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential therapeutic properties.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate involves its interaction with specific molecular targets. The methanesulfonamido group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl esters and fluorophenyl derivatives. Examples include tert-butyl (4-fluorophenyl)sulfane and tert-butyl peresters .
Uniqueness
What sets tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications in various fields .
Properties
Molecular Formula |
C25H34FN3O6S |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
tert-butyl (E)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-2,2-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H34FN3O6S/c1-16(2)20-19(10-8-7-9-15-25(31,32)22(30)35-24(3,4)5)21(17-11-13-18(26)14-12-17)28-23(27-20)29-36(6,33)34/h8,10-14,16,31-32H,7,9,15H2,1-6H3,(H,27,28,29)/b10-8+ |
InChI Key |
OWHQDDJIIOSDDM-CSKARUKUSA-N |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/CCCC(C(=O)OC(C)(C)C)(O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CCCCC(C(=O)OC(C)(C)C)(O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C |
Origin of Product |
United States |
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